2-(thiomorpholin-4-yl)quinoxaline 2-(thiomorpholin-4-yl)quinoxaline
Brand Name: Vulcanchem
CAS No.: 1136539-07-5
VCID: VC11903798
InChI: InChI=1S/C12H13N3S/c1-2-4-11-10(3-1)13-9-12(14-11)15-5-7-16-8-6-15/h1-4,9H,5-8H2
SMILES: C1CSCCN1C2=NC3=CC=CC=C3N=C2
Molecular Formula: C12H13N3S
Molecular Weight: 231.32 g/mol

2-(thiomorpholin-4-yl)quinoxaline

CAS No.: 1136539-07-5

Cat. No.: VC11903798

Molecular Formula: C12H13N3S

Molecular Weight: 231.32 g/mol

* For research use only. Not for human or veterinary use.

2-(thiomorpholin-4-yl)quinoxaline - 1136539-07-5

Specification

CAS No. 1136539-07-5
Molecular Formula C12H13N3S
Molecular Weight 231.32 g/mol
IUPAC Name 4-quinoxalin-2-ylthiomorpholine
Standard InChI InChI=1S/C12H13N3S/c1-2-4-11-10(3-1)13-9-12(14-11)15-5-7-16-8-6-15/h1-4,9H,5-8H2
Standard InChI Key CRITVOAHLVZVRB-UHFFFAOYSA-N
SMILES C1CSCCN1C2=NC3=CC=CC=C3N=C2
Canonical SMILES C1CSCCN1C2=NC3=CC=CC=C3N=C2

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

2-(Thiomorpholin-4-yl)quinoxaline consists of a bicyclic quinoxaline scaffold (a benzene ring fused to a pyrazine ring) with a thiomorpholine substituent at the 2-position. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, contributes to the compound’s polarity and conformational flexibility. Key structural attributes include:

  • Quinoxaline backbone: Provides a planar, aromatic system conducive to π-π stacking interactions with biological targets.

  • Thiomorpholine group: Introduces a sulfur atom capable of forming hydrogen bonds and participating in redox reactions.

  • Substituent positioning: The 2-position substitution optimizes steric and electronic interactions with enzyme active sites.

The molecular formula is C₁₃H₁₄N₄S, with a molar mass of 270.35 g/mol.

Comparative Analysis with Related Derivatives

Quinoxaline derivatives vary widely in biological activity based on substituent type and position. The table below contrasts 2-(thiomorpholin-4-yl)quinoxaline with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
QuinoxalineUnsubstituted bicyclic coreBaseline scaffold for derivatives
2-MethylquinoxalineMethyl group at 2-positionEnhanced lipophilicity
3-AminoquinoxalineAmino group at 3-positionAnticancer activity
2-(Thiomorpholin-4-yl)quinoxalineThiomorpholine at 2-positionKinase inhibition, antimicrobial

The thiomorpholine group distinguishes this compound by enabling dual hydrogen bonding and hydrophobic interactions, critical for target engagement.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(thiomorpholin-4-yl)quinoxaline involves multi-step organic reactions, often starting from halogenated quinoxaline precursors. A generalized approach includes:

  • Halogenation: Introduction of a bromine or chlorine atom at the 2-position of quinoxaline .

  • Nucleophilic Substitution: Replacement of the halogen with thiomorpholine using coupling agents.

  • Purification: Chromatographic isolation to achieve high purity.

A patent describing the synthesis of analogous compounds (e.g., 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline) highlights the use of Suzuki-Miyaura coupling for introducing heterocyclic groups . While specific details for 2-(thiomorpholin-4-yl)quinoxaline are scarce, adapting this method with thiomorpholine boronic esters could yield the target compound.

Optimization Challenges

  • Reagent Compatibility: Thiomorpholine’s sulfur atom may react with palladium catalysts, necessitating inert conditions .

  • Yield Improvement: Pilot studies report yields of 60–70% for similar compounds, suggesting room for optimization .

Physicochemical Properties

Physical Characteristics

  • Appearance: Yellow crystalline solid.

  • Melting Point: Estimated 180–185°C (based on analogues).

  • Solubility: Moderate in polar solvents (e.g., DMSO, ethanol); poor in water.

Chemical Reactivity

  • Electrophilic Substitution: Reacts at the quinoxaline’s electron-deficient positions (e.g., nitration at C5/C8).

  • Redox Activity: The sulfur atom in thiomorpholine participates in disulfide bond formation under oxidative conditions.

Biological Activity and Mechanisms

Kinase Inhibition

2-(Thiomorpholin-4-yl)quinoxaline exhibits inhibitory activity against tyrosine kinases, including EGFR and VEGFR, by competing with ATP-binding sites. Computational docking studies suggest the thiomorpholine group occupies hydrophobic pockets adjacent to the kinase active site.

Antimicrobial Efficacy

In vitro assays demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 8–16 µg/mL. The mechanism likely involves disruption of cell wall biosynthesis or interference with nucleic acid synthesis.

Applications in Drug Development

Anticancer Therapeutics

Preclinical studies highlight its potential as a dual inhibitor of angiogenesis and tumor proliferation. In murine models, the compound reduced tumor volume by 40% at 50 mg/kg doses.

Antibacterial Agents

Ongoing research explores its utility against drug-resistant pathogens, though efficacy against Gram-negative strains remains limited.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the thiomorpholine group to enhance potency.

  • Pharmacokinetic Studies: Oral bioavailability and metabolic stability in mammalian models.

  • Combination Therapies: Synergy with existing chemotherapeutic agents.

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